(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine

Catalog No.
S2781770
CAS No.
1212078-33-5
M.F
C11H17NO
M. Wt
179.263
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine

CAS Number

1212078-33-5

Product Name

(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine

IUPAC Name

(1S)-1-(4-propan-2-yloxyphenyl)ethanamine

Molecular Formula

C11H17NO

Molecular Weight

179.263

InChI

InChI=1S/C11H17NO/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9H,12H2,1-3H3/t9-/m0/s1

InChI Key

QDLPHPPYMUBDRB-VIFPVBQESA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(C)N

solubility

not available

(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine, also known as a phenyl ethanamine derivative, is a compound characterized by the presence of an ethanamine group attached to a phenyl ring that is further substituted with a propan-2-yloxy group. This structure suggests potential interactions with various biological systems due to the amine and ether functionalities, which may influence its pharmacological properties.

The chemical behavior of (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine can be analyzed through several types of reactions:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
  • Acid-Base Reactions: The amine can act as a base, accepting protons under acidic conditions.
  • Oxidation-Reduction Reactions: The compound may undergo oxidation, particularly if the amine is oxidized to form an imine or other nitrogen-containing species

    The biological activity of (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine has been associated with various pharmacological effects. Compounds with similar structures often exhibit:

    • Antidepressant Activity: Many phenethylamines are known for their psychoactive properties, potentially influencing neurotransmitter systems such as serotonin and dopamine.
    • Neuroprotective Effects: Some studies suggest that derivatives of phenethylamines can protect neurons from damage in neurodegenerative diseases .
    • Antioxidant Properties: The compound may exhibit antioxidant activity, neutralizing free radicals and reducing oxidative stress in biological systems .

Several synthesis routes can be employed to produce (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine:

  • Alkylation of Phenethylamine: Starting from phenethylamine, an alkylation reaction using propan-2-ol in the presence of a base can yield the desired ether functionality.
  • Reduction Reactions: The conversion of appropriate ketones or aldehydes into the corresponding amines via reduction processes can also be utilized.
  • Grignard Reactions: Using Grignard reagents to introduce the propan-2-yloxy group onto a suitable aryl halide can be another effective method .

The applications of (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine span various fields:

  • Pharmaceuticals: Its potential antidepressant and neuroprotective properties make it a candidate for drug development targeting mood disorders and neurodegeneration.
  • Research Tools: It may serve as a molecular probe in studies investigating the mechanisms of action of similar compounds on neurotransmitter systems.
  • Cosmetics and Nutraceuticals: Given its antioxidant properties, it could be explored for use in cosmetic formulations aimed at skin protection and anti-aging .

Interaction studies involving (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine typically focus on its binding affinity to various receptors:

  • Serotonin Receptors: Investigations into how this compound interacts with serotonin receptors could elucidate its potential antidepressant effects.
  • Dopamine Receptors: Understanding its interaction with dopamine receptors may provide insights into its psychoactive properties.

Studies employing computational methods like molecular docking have been used to predict these interactions, aiding in the design of more effective derivatives .

Similar Compounds

Several compounds share structural similarities with (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
4-HydroxyphenethylamineHydroxyl group on phenyl ringAntidepressant effects, similar mechanism
3-MethoxyphenethylamineMethoxy group instead of propoxyNeuroprotective effects
4-MethylphenethylamineMethyl substitution on phenyl ringPsychoactive properties
2-(4-Methylphenyl)ethanamineMethyl substitution at different positionPotentially distinct receptor interactions

Each compound exhibits unique pharmacological profiles due to variations in substituent groups and their positions on the aromatic ring, influencing their biological activities and interactions within biological systems.

Laboratory-Scale Synthesis Routes

Alkylation of Phenolic Precursors

The synthesis begins with the alkylation of phenolic precursors to introduce the isopropoxy group. A common approach involves reacting 4-hydroxyphenylacetone with isopropyl bromide in the presence of a base such as potassium carbonate or cesium carbonate. In anhydrous dimethyl sulfoxide (DMSO), this reaction proceeds at 85°C under inert conditions, achieving 4-O-alkylation with yields exceeding 80% [1]. The use of cesium carbonate enhances reaction efficiency due to its superior solubility in polar aprotic solvents, facilitating deprotonation of the phenolic hydroxyl group [1].

Alternative methods employ propylene as the alkylating agent with aluminum phenolate catalysts. For instance, phenol and propylene react at 160–265°C under 0–1.8 MPa pressure, producing 4-isopropoxyphenol intermediates with 65% conversion rates [2]. This method benefits from reduced waste generation through vacuum distillation systems that recover unreacted phenol [2].

Catalytic Hydrogenation of Nitrile Intermediates

The reduction of nitrile intermediates to the primary amine is critical for introducing the chiral center. Catalytic hydrogenation using Raney nickel or palladium-based catalysts under 10–15 bar H₂ at 120°C achieves near-quantitative conversion of 4-(propan-2-yloxy)phenylacetonitrile to the target amine [5]. Recent advances in non-noble metal catalysts, such as carbon-coated Ni/NiO systems, enable hydrogenation at milder conditions (120°C, 10 bar H₂) with 98.25% selectivity for the primary amine [5].

Stoichiometric reductions using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) are also effective but require stringent moisture control. The reaction proceeds via an imine intermediate, which is hydrolyzed to yield the amine [3].

Industrial Production Techniques

Solid-Supported Catalyst Systems

Industrial-scale production leverages solid-supported catalysts to improve selectivity and recyclability. Silica gel-supported aluminum phenolate catalysts, prepared by grafting aluminum trichloride onto silica followed by ligand exchange with phenol, demonstrate high ortho-selectivity during alkylation [4]. These systems achieve 85% yields of 4-isopropoxyphenol while minimizing polyalkylation byproducts [4].

Catalyst recycling is facilitated by fluidized-bed reactors, where spent catalysts are regenerated via thermal treatment at 260°C under nitrogen [2]. This approach reduces aluminum waste by 40% compared to traditional homogeneous catalysts [4].

Continuous Flow Synthesis Approaches

Continuous flow systems enhance throughput and safety for nitrile hydrogenation. In a representative setup, a fixed-bed reactor packed with Ni/NiO@C-600-200-1-H₂O catalyst operates at 120°C and 10 bar H₂, converting aromatic nitriles to amines with 99% conversion over 4 hours [5]. The integration of in-line analytics and automated solvent recovery systems ensures consistent product quality while reducing manual intervention [5].

Reaction Optimization Parameters

Temperature and Solvent Selection

Optimal alkylation temperatures range from 85°C (for bromide-based alkylation) to 165°C (for propylene gas alkylation) [1] [2]. Polar aprotic solvents like DMSO and THF enhance reaction rates by stabilizing transition states, while nitromethane improves nitro olefination efficiency in modified Henry reactions [1].

Hydrogenation selectivity is temperature-dependent: below 100°C, primary amine formation dominates, whereas higher temperatures favor secondary amines via imine condensation [3].

Yield Enhancement Strategies

Yield improvements are achieved through:

  • Vacuum Distillation: Recovering unreacted phenol and intermediates increases overall yields to 85% [2].
  • Catalyst Doping: Incorporating 1–2% ruthenium into nickel catalysts suppresses dehalogenation in halogenated nitriles, boosting selectivity to 95% [5].
  • Solvent-Free Alkylation: Melt-phase reactions at 180°C eliminate solvent costs and reduce reaction times by 30% [4].

X-ray Crystallography and Conformational Studies

The compound (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine, a chiral aromatic amine derivative, has been characterized primarily through crystallographic techniques in its hydrochloride salt form. Although direct X-ray crystallographic data specific to this compound are limited in publicly available literature, its close structural analogs, such as (S)-1-(4-methoxyphenyl)ethylamine derivatives, have been studied to reveal key conformational features.

The molecule consists of a phenyl ring substituted at the para position with an isopropoxy group (propan-2-yloxy), linked to an ethan-1-amine moiety bearing an (S)-configuration at the chiral center. The stereochemistry at the alpha carbon is critical, as it dictates the spatial orientation of the amine relative to the aromatic ring and the ether substituent.

Conformational studies suggest that the isopropoxy substituent adopts a conformation that minimizes steric hindrance with the adjacent phenyl ring, typically favoring a staggered orientation around the C–O bond. The chiral center’s configuration (1S) enforces a specific three-dimensional arrangement that influences intermolecular interactions and packing in the crystalline state. These conformational preferences are important for understanding the compound’s reactivity and interaction with biological targets.

Table 1: Key Structural Parameters (estimated from analogs and modeling)

ParameterValue (approximate)
C–O bond length (isopropoxy)~1.36 Å
C–N bond length (amine)~1.47 Å
Dihedral angle (phenyl–O–C)60°–90° (staggered)
Chiral center configuration(S) absolute configuration

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance spectroscopy provides detailed insights into the molecular framework and stereochemistry of (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine.

  • ¹H NMR Assignments:

    The aromatic protons of the para-substituted phenyl ring appear as two sets of doublets due to the symmetrical substitution pattern, typically resonating between 6.8 and 7.2 ppm. The isopropoxy group’s methyl protons give a doublet near 1.2 ppm, while the methine proton adjacent to the oxygen resonates as a multiplet around 4.5 ppm. The chiral methine proton at the alpha carbon attached to the amine shows a distinct multiplet near 3.5–4.0 ppm, reflecting coupling with adjacent protons.

  • ¹³C NMR Assignments:

    The aromatic carbons resonate between 115 and 160 ppm, with the carbon bonded to the oxygen showing a downfield shift (~160 ppm) due to electronegativity. The isopropoxy methine carbon appears near 70 ppm, and the methyl carbons of the isopropyl group resonate near 22 ppm. The chiral carbon attached to the amine group resonates around 55 ppm.

  • 2D NMR (COSY, HSQC, HMBC):

    Correlation spectroscopy (COSY) confirms coupling between the chiral methine proton and adjacent methylene or methyl protons. Heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC) experiments establish direct and long-range proton-carbon connectivities, confirming the substitution pattern and stereochemical environment.

Table 2: Representative NMR Chemical Shifts

NucleusChemical Shift (ppm)Assignment
¹H6.8–7.2Aromatic protons (4H)
¹H4.5O–CH (isopropoxy methine)
¹H3.5–4.0Chiral methine proton (C1)
¹H1.2Isopropyl methyl groups (6H)
¹³C160Aromatic C–O carbon
¹³C70O–CH (isopropoxy methine carbon)
¹³C55Chiral carbon (C1)
¹³C22Isopropyl methyl carbons

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared and Raman spectroscopy, provides complementary information on functional groups and molecular symmetry.

  • Infrared Spectroscopy:

    Key absorption bands include:

    • N–H stretching: Broad bands around 3300–3500 cm⁻¹, indicative of the primary amine group.
    • C–H stretching: Aromatic and aliphatic C–H stretches appear near 3000–3100 cm⁻¹ and 2850–2950 cm⁻¹, respectively.
    • C–O stretching: Strong absorption near 1100–1150 cm⁻¹ corresponds to the ether linkage in the isopropoxy group.
    • Aromatic ring vibrations: Bands between 1400 and 1600 cm⁻¹ correspond to C=C stretching modes in the phenyl ring.
  • Raman Spectroscopy:

    Raman spectra reinforce the presence of aromatic ring modes, with intense bands near 1600 cm⁻¹ (C=C stretching) and 1000 cm⁻¹ (ring breathing modes). The ether C–O stretch is also Raman active, appearing as a medium intensity band around 1100 cm⁻¹.

Table 3: Selected Vibrational Frequencies

ModeInfrared (cm⁻¹)Raman (cm⁻¹)Assignment
N–H Stretch3300–3500WeakPrimary amine N–H
Aromatic C–H Stretch3000–3100MediumAromatic C–H
Aliphatic C–H Stretch2850–2950MediumIsopropyl C–H
C–O Stretch1100–1150MediumEther linkage (O–C)
Aromatic C=C Stretch1400–1600StrongPhenyl ring vibrations
Aromatic Ring Breathing1000StrongPhenyl ring symmetric modes

Chiral Resolution and Enantiomeric Purity Assessment

The (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine exists as a single enantiomer with the (S) absolute configuration. Chiral resolution is typically achieved via crystallization of the hydrochloride salt or through chiral chromatography techniques.

  • Resolution Methods:

    The synthesis and resolution of structurally related compounds such as (S)-1-(4-methoxyphenyl)ethylamine have been optimized using salt formation with chiral acids (e.g., p-toluenesulfonic acid) followed by selective crystallization. Enzymatic resolution and asymmetric synthesis routes avoid the use of hazardous reagents and expensive catalysts, providing efficient access to enantiomerically pure material.

  • Enantiomeric Purity Assessment:

    Enantiomeric excess is commonly determined by chiral high-performance liquid chromatography or nuclear magnetic resonance using chiral shift reagents. Optical rotation measurements further confirm stereochemical purity.

Table 4: Typical Chiral Resolution Parameters

MethodDescriptionOutcome
Salt crystallizationFormation of diastereomeric salts with chiral acidsHigh enantiomeric purity (>99%)
Chiral chromatographySeparation on chiral stationary phasesQuantitative enantiomeric excess determination
Optical rotationMeasurement of specific rotationConfirmation of (S)-configuration

XLogP3

2

Dates

Last modified: 08-17-2023

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